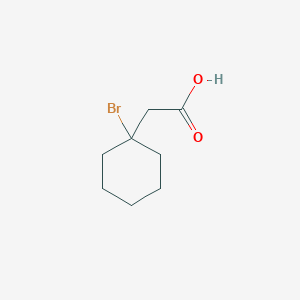
(1-Bromocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromocyclohexyl)acetic acid: is an organic compound with the molecular formula C8H13BrO2 It is a derivative of acetic acid, where one hydrogen atom of the cyclohexyl ring is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclohexyl)acetic acid typically involves the bromination of cyclohexylacetic acid. One common method is the Hell–Volhard–Zelinsky reaction, which involves the bromination of acetic acid derivatives in the presence of phosphorus tribromide (PBr3) and bromine (Br2). The reaction proceeds as follows:
- Cyclohexylacetic acid is treated with PBr3 to form the acyl bromide intermediate.
- The acyl bromide is then reacted with Br2 to introduce the bromine atom at the alpha position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Bromocyclohexyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Major Products Formed:
- Substitution reactions yield various substituted cyclohexylacetic acid derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions regenerate cyclohexylacetic acid.
Scientific Research Applications
Chemistry: (1-Bromocyclohexyl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving brominated substrates. It may also serve as a probe to investigate the metabolic pathways of brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can enhance the biological activity and selectivity of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-Bromocyclohexyl)acetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Bromoacetic acid: Similar in structure but lacks the cyclohexyl ring.
Chloroacetic acid: Contains a chlorine atom instead of bromine.
Cyclohexylacetic acid: Lacks the bromine atom.
Uniqueness: (1-Bromocyclohexyl)acetic acid is unique due to the presence of both the cyclohexyl ring and the bromine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5469-37-4 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-(1-bromocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13BrO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
InChI Key |
FKDBZCWTONABGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



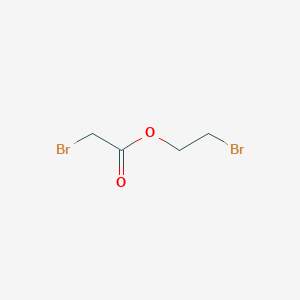
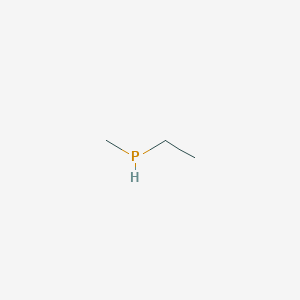
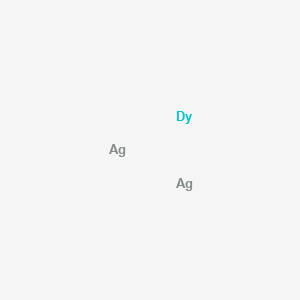


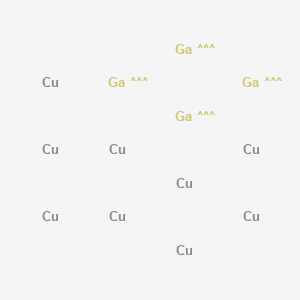
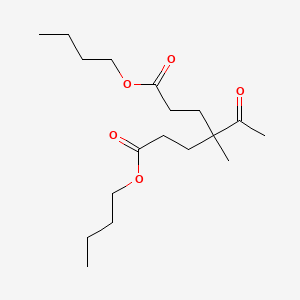

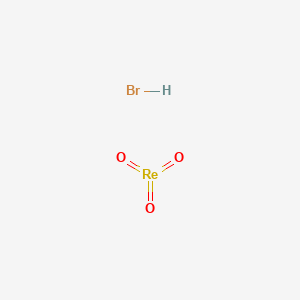
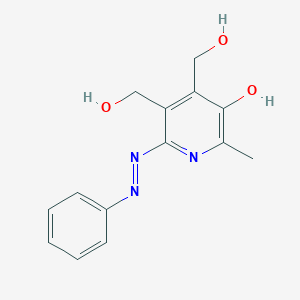

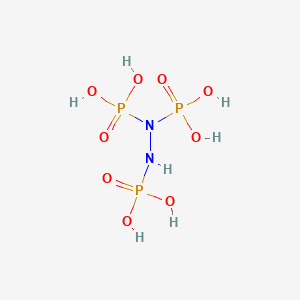
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)
